1-(1H-imidazol-1-yl)-3-methyl-2-butanol
Description
1-(1H-Imidazol-1-yl)-3-methyl-2-butanol is a chiral secondary alcohol featuring a 1H-imidazole ring linked to a branched alkyl chain. This compound is structurally characterized by the imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, which confers unique electronic and hydrogen-bonding properties. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a building block for antifungal or antibacterial agents, given the established bioactivity of imidazole derivatives .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-imidazol-1-yl-3-methylbutan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-7(2)8(11)5-10-4-3-9-6-10/h3-4,6-8,11H,5H2,1-2H3 |
InChI Key |
HZSRTDMOBFCHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN1C=CN=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., 4-bromobenzyl in 5a) exhibit lower yields (27–33%) due to steric and electronic challenges during coupling or reduction steps . In contrast, trifluoromethyl-substituted ethanones (9f) achieve higher yields (73%) via straightforward nucleophilic substitutions .
- Biological Relevance: Imidazole-ethanol hybrids (e.g., 5a) are explored as heme oxygenase-1 (HO-1) inhibitors, while hydrazinecarboxamide derivatives (e.g., compound 4) demonstrate anticandidal activity . The target compound’s branched alcohol chain may modulate membrane permeability, a critical factor in antifungal efficacy .
Physicochemical Properties
- Solubility: The hydroxyl group in 3-methyl-2-butanol enhances water solubility compared to ethanone derivatives (e.g., 9f), which require organic solvents for purification .
- Crystallography : Imidazole-alcohol derivatives (e.g., 4-hydroxybenzoic acid–imidazole cocrystals) form hydrogen-bonded networks, stabilizing their solid-state structures . The target compound’s branched chain may disrupt crystallization, complicating X-ray analysis.
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